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Dihydro-beta-ionone

Fragrance Chemistry Perfumery Formulation Science

Dihydro-beta-ionone (CAS 17283-81-7) is a synthetic C13 nor-isoprenoid ketone. It is a key member of the ionone family, produced through the catalytic hydrogenation of β-ionone, which saturates the side-chain double bond.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 17283-81-7
Cat. No. B048094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-beta-ionone
CAS17283-81-7
Synonyms4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone;  7,8-Dihydro-β-ionone;  Dihydro-β-ionone;  α,β-Dihydro-β-ionone;  β-7,8-Dihydroionone;  dihydro-β-Ionone
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)CCC(=O)C
InChIInChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3
InChIKeyQJJDNZGPQDGNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48 mg/L @ 20 °C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-beta-ionone (CAS 17283-81-7): A Saturated Nor-Isoprenoid Ketone with Refined Woody-Floral Character


Dihydro-beta-ionone (CAS 17283-81-7) is a synthetic C13 nor-isoprenoid ketone [1]. It is a key member of the ionone family, produced through the catalytic hydrogenation of β-ionone, which saturates the side-chain double bond [2]. This structural modification fundamentally alters its olfactory profile from the sharp, metallic violet of β-ionone to a softer, more refined woody-floral scent with distinct cedar, orris, and amber facets [2]. It is a colorless liquid with a molecular weight of 194.31 g/mol and a density of 0.923 g/mL at 25 °C . Its established use as a flavoring agent is recognized by FEMA (No. 3626) and JECFA (No. 394) [3].

The Non-Interchangeability of Dihydro-beta-ionone and Other Ionones in Fragrance Formulation


Ionones are a family of compounds where seemingly minor structural differences lead to significant and well-documented olfactory divergence [1]. β-Ionone is characterized by an intense, sharp, and metallic violet-floral note, while α-Ionone presents a candy-sweet, pure violet character [1][2]. Dihydro-beta-ionone, in contrast, is consistently described as softer, milder, and more woody, with distinct cedar and orris nuances that are not primary features of its unsaturated parent compounds [2][3]. Substituting one ionone for another would therefore fundamentally alter the intended fragrance profile, particularly in complex accords where the specific, refined volume and tenacity of Dihydro-beta-ionone are required for a modern woody or floral composition [3][4]. The following sections provide the quantitative and qualitative evidence that underpins this functional differentiation.

Quantitative Evidence for Dihydro-beta-ionone's Differentiated Performance vs. Comparators


Superior Tenacity and Substantivity in Fragrance Applications vs. β-Ionone

Dihydro-beta-ionone offers a more balanced evaporation profile and superior tenacity compared to β-ionone. The parent compound, β-ionone, is noted for a more powerful initial impact, but Dihydro-beta-ionone exhibits longer-lasting performance on a blotter [1]. This is further supported by a vendor's specific tenacity rating of 2 days on a blotter for Dihydro-beta-ionone, as well as high substantivity ratings in various product matrices like fabric conditioners and shampoos, indicating prolonged fragrance release [2].

Fragrance Chemistry Perfumery Formulation Science

Enhanced Stability and Reduced Odor Intensity Profile vs. β-Ionone

The hydrogenation of β-ionone to Dihydro-beta-ionone results in a more stable molecule, as the saturation of the side-chain double bond reduces its reactivity and oxidative potential [1]. Concurrently, this structural change reduces the odor intensity, creating a softer and milder profile. This is a deliberate modification for applications where the powerful, sometimes sharp and metallic, character of β-ionone is undesirable [1].

Fragrance Chemistry Perfumery Material Stability

Defined Key Aroma Compound Status in Mushroom (Volvariella volvacea)

A study using Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Odor Activity Value (OAV) analysis identified Dihydro-β-ionone as a key aroma compound in Volvariella volvacea mushroom [1]. This was confirmed through aroma reconstitution and omission experiments. While the study does not directly compare the compound to an analog in the same system, it establishes its unique and essential role in the characteristic aroma of this specific food matrix, a role not fulfilled by other ionones [1].

Flavor Chemistry Food Science Natural Product Identification

Application Scenarios for Dihydro-beta-ionone Stemming from Differentiated Performance


Creating Modern, Sophisticated Woody-Floral Fine Fragrances

As demonstrated by its distinct and refined olfactory profile [1], Dihydro-beta-ionone is the superior choice for perfumers constructing modern orris, violet, sandalwood, and amber accords. Its ability to add 'sophisticated volume' to floral compositions [1] and its common use in iconic fragrances like Issey Miyake's L'Eau d'Issey and Dolce Vita highlight its proven value in high-end fine fragrance formulations .

Formulating Functional Products with Long-Lasting Fragrance

Based on its documented superior tenacity and substantivity [2][3], Dihydro-beta-ionone is an ideal candidate for functional perfumery. Its proven performance in a wide range of matrices, including fabric conditioners, shampoos, antiperspirants, and detergents [3], makes it a high-value ingredient for formulators seeking to extend the fragrance life of consumer goods.

Developing Authentic Flavor Reconstitutions and Food Aroma Research

The finding that Dihydro-beta-ionone is a key natural aroma component of Volvariella volvacea mushroom [4] makes it an essential standard for food scientists. It is a critical tool for analytical chemists developing GC-MS methods for food analysis [4] and for flavorists working to create natural-identical flavors for savory or mushroom-themed food products.

Utilizing in Biotechnological Production Research

Due to the limitations of traditional chemical synthesis, Dihydro-beta-ionone has become a target for biotechnological production. Research demonstrates its successful bioconversion from β-ionone using enoate reductases, with yields reaching 308.3 mg/L [5]. This positions Dihydro-beta-ionone as a valuable molecule for those developing sustainable, 'green' synthesis pathways for high-value aroma chemicals, a field where its precursor relationships are unique [5].

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